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molecular formula C19H18Si B8691586 (Anthracen-9-ylethynyl)trimethylsilane CAS No. 104784-61-4

(Anthracen-9-ylethynyl)trimethylsilane

Cat. No. B8691586
M. Wt: 274.4 g/mol
InChI Key: WHIXCEPMQMOQKA-UHFFFAOYSA-N
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Patent
US06395907B1

Procedure details

To a solution of 9-bromoanthracene (1.35 g, 5.25 mmol), triphenylphosphine (138 mg, 0.53 mmol), copper iodide (50 mg, 0.26 mmol), and bis(triphenylphosphine)palladium dichloride (74 mg, 0.11 mmol) in 1:1 triethylamine/benzene (35 mL) was added trimethylsilylacetylene (1.11 mL, 7.85 mmol) and the solution was heated at reflux 1 h. The cooled solution was diluted with ethyl ether (100 mL) and filtered. The organic was washed with H2O (3×100 mL), dried over Na2SO4, and filtered. Solvents were removed under reduced pressure to yield crude 9-anthracenyltrimethylsilylacetylene. The crude oil was dissolved in methanol (150 mL) and 3.5 M KOH(aq) (2 mL) was added and stirred 1 h. The reaction was quenched with H2O (150 mL) and the product was extracted with hexane (3×100 mL). The combined organic layers were dried over Na2SO4, filtered, and solvents were removed under reduced pressure to yield crude 9-anthracenylacetylene. The crude oil was dissolved in benzene (10 mL) and added to a solution of 4-bromophthalic anhydride (0.908 g, 4.0 mmol), triphenylphosphine (105 mg, 0.40 mmol), copper iodide (39 mg, 0.20 mmol), and bis(triphenylphosphine)palladium dichloride (56 mg, 0.08 mmol) in 2:1 triethylamine/benzene (30 mL) by cannula transfer and heated at reflux 1 h. The cooled solution was filtered and the precipitate was diluted with 0.5 M NaHCO3(aq) (100 mL) and stirred vigorously 1 h. The mixture was diluted with acetone (50 mL) and filtered. The crude product was recrystallized from toluene and dried under reduced pressure to yield 4-(9-anthracenylethynyl)phthalic anhydride (1.03 g, 73.8%) as a deep red solid. 1H NMR (DMSO-d6, 300 MHz) δ7.77 (t, J=7.1 Hz, 2H), 7.88 (t, J=7.2 Hz, 2H), 8.29-8.34 (m, 3H), 8.56 (d, 7.8 Hz, 1H), 8.75 (s, 1H), 8.83 (d, J=8.7 Hz, 2H), 8.92 (s, 1H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
triethylamine benzene
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([CH:9]=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C1C=CC=CC=1.[CH3:48][Si:49]([C:52]#[CH:53])([CH3:51])[CH3:50]>C(OCC)C.[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:14]1[C:15]2[C:10](=[CH:9][C:8]3[C:3]([C:2]=2[C:53]#[C:52][Si:49]([CH3:51])([CH3:50])[CH3:48])=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:11]=[CH:12][CH:13]=1 |f:2.3,^1:64,83|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
138 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
triethylamine benzene
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC.C1=CC=CC=C1
Name
Quantity
1.11 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
74 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic was washed with H2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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